molecular formula C10H16O4 B6194473 ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2694729-54-7

ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B6194473
CAS No.: 2694729-54-7
M. Wt: 200.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate” is a chemical compound that belongs to the class of saturated bicyclic structures . These structures are incorporated in newly developed bio-active compounds . Bicyclo[2.1.1]hexanes, in particular, are playing an increasingly important role, while still being underexplored from a synthetic accessibility point of view .


Synthesis Analysis

The synthesis of such compounds involves an efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules . The strategy is based on the use of photochemistry to access new building blocks via [2+2] cycloaddition . The system can readily be derivatized with numerous transformations .


Molecular Structure Analysis

The molecular structure of these compounds is based on the bicyclo[2.1.1]hexane scaffold . This scaffold is a privileged molecular structure embedded in numerous compounds with various functions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a [2+2] cycloaddition . This reaction is part of the strategy used to access new building blocks .

Future Directions

The future directions in the study of “ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate” and similar compounds involve further exploration of the synthetic accessibility of bicyclo[2.1.1]hexanes . There is also interest in exploring new atom and exit-vector arrangements for the [2.1.1] platform .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves the protection of a hydroxyl group, followed by a ring-closing reaction to form the oxabicyclohexane ring, and then the introduction of a carboxylate group. The final step involves esterification with ethyl alcohol to form the desired compound.", "Starting Materials": [ "4-hydroxybutanal", "methyl vinyl ketone", "sodium borohydride", "acetic acid", "ethyl alcohol", "sodium hydroxide", "hydrochloric acid", "sodium sulfate", "magnesium sulfate" ], "Reaction": [ "Protection of hydroxyl group in 4-hydroxybutanal with acetic anhydride and pyridine to form 4-acetoxybutanal", "Addition of methyl vinyl ketone to 4-acetoxybutanal in the presence of sodium borohydride to form 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane", "Ring-closing reaction of 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane with acetic anhydride and pyridine to form ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-acetate", "Hydrolysis of ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-acetate with sodium hydroxide to form ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate", "Esterification of ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate with ethyl alcohol in the presence of hydrochloric acid and sodium sulfate to form the desired compound" ] }

CAS No.

2694729-54-7

Molecular Formula

C10H16O4

Molecular Weight

200.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.